1-Ethenyl-3-nitro-1H-pyrazole is a chemical compound classified under the pyrazole derivatives, characterized by its unique structure and functional groups. The molecular formula for this compound is , and it possesses a molecular weight of 139.11 g/mol. The compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and agrochemicals.
1-Ethenyl-3-nitro-1H-pyrazole belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific pyrazole derivative features an ethenyl group and a nitro group, contributing to its reactivity and potential biological activity.
The synthesis of 1-ethenyl-3-nitro-1H-pyrazole can be achieved through several methods, primarily involving the reaction of appropriate precursors in controlled conditions. One common approach includes:
The reaction mechanism may involve nucleophilic substitution where the nucleophilic nitrogen of the pyrazole attacks the electrophilic carbon of the vinyl halide, leading to the formation of 1-ethenyl-3-nitro-1H-pyrazole. Monitoring the reaction progress through techniques such as thin-layer chromatography (TLC) ensures optimal yield and purity.
The molecular structure of 1-ethenyl-3-nitro-1H-pyrazole features a pyrazole ring with an ethenyl substituent at one nitrogen position and a nitro group at the third carbon position. This arrangement contributes to its unique chemical properties.
C=C1=NNC(=N1)C(=O)[N+]([O-])=O
, indicating the connectivity of atoms within the molecule.1-Ethenyl-3-nitro-1H-pyrazole can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 1-ethenyl-3-nitro-1H-pyrazole is primarily related to its biological interactions:
The physical properties of 1-ethenyl-3-nitro-1H-pyrazole are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 139.11 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Chemical properties include:
1-Ethenyl-3-nitro-1H-pyrazole has several scientific uses:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2